molecular formula C10H5Cl2NO2 B13737059 6,8-Dichloroquinoline-3-carboxylic acid

6,8-Dichloroquinoline-3-carboxylic acid

Cat. No.: B13737059
M. Wt: 242.05 g/mol
InChI Key: VFWGNRNCIFFPID-UHFFFAOYSA-N
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Description

6,8-Dichloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the quinoline ring and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the reaction of 6,8-dichloroquinoline with carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of quinoline in the presence of a chlorinating agent such as phosphorus pentachloride, followed by carboxylation using carbon dioxide.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 6,8-Dichloroquinoline-3-methanol or 6,8-Dichloroquinoline-3-aldehyde.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,8-Dichloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichloroquinoline-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to antimicrobial and anticancer effects. The compound can also interfere with the function of certain proteins and receptors, disrupting cellular processes and leading to therapeutic outcomes.

Comparison with Similar Compounds

  • 4,6-Dichloroquinoline-3-carboxylic acid
  • 7-Chloroquinoline-3-carboxylic acid
  • 8-Chloroquinoline-3-carboxylic acid

Comparison: 6,8-Dichloroquinoline-3-carboxylic acid is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

6,8-dichloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)8(12)3-7/h1-4H,(H,14,15)

InChI Key

VFWGNRNCIFFPID-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)Cl)C(=O)O

Origin of Product

United States

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